molecular formula C18H12N6O3S B11697164 (4Z)-5-(4-nitrophenyl)-2-phenyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

(4Z)-5-(4-nitrophenyl)-2-phenyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11697164
M. Wt: 392.4 g/mol
InChI Key: NVQRPQRVQLKIDV-UHFFFAOYSA-N
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Description

(4Z)-3-(4-NITROPHENYL)-1-PHENYL-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a pyrazolone core, substituted with nitrophenyl, phenyl, and thiazolyl groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-3-(4-NITROPHENYL)-1-PHENYL-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step reactions starting from readily available precursors. The process often includes:

    Formation of the pyrazolone core: This can be achieved through the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions.

    Introduction of the nitrophenyl group: This step involves nitration of the phenyl ring using a mixture of concentrated nitric and sulfuric acids.

    Formation of the thiazolyl hydrazone: This is done by reacting the pyrazolone derivative with thiazole-2-carbaldehyde in the presence of a suitable catalyst like acetic acid.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This involves:

    Continuous flow reactors: To maintain consistent reaction conditions and improve safety.

    Automated purification systems: Such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-3-(4-NITROPHENYL)-1-PHENYL-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: Using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Typically with sodium borohydride or catalytic hydrogenation.

    Substitution: Halogenation or alkylation reactions using appropriate halides or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

(4Z)-3-(4-NITROPHENYL)-1-PHENYL-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (4Z)-3-(4-NITROPHENYL)-1-PHENYL-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Inhibition of enzyme activity or modulation of receptor signaling pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-3-(4-NITROPHENYL)-1-PHENYL-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity not commonly found in other compounds.

Properties

Molecular Formula

C18H12N6O3S

Molecular Weight

392.4 g/mol

IUPAC Name

5-(4-nitrophenyl)-2-phenyl-4-(1,3-thiazol-2-yldiazenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C18H12N6O3S/c25-17-16(20-21-18-19-10-11-28-18)15(12-6-8-14(9-7-12)24(26)27)22-23(17)13-4-2-1-3-5-13/h1-11,22H

InChI Key

NVQRPQRVQLKIDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=NC=CS4

Origin of Product

United States

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